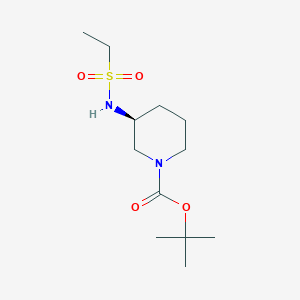

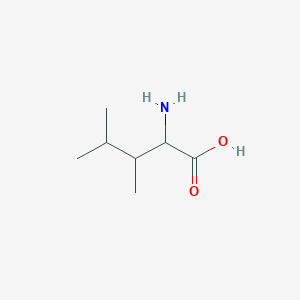

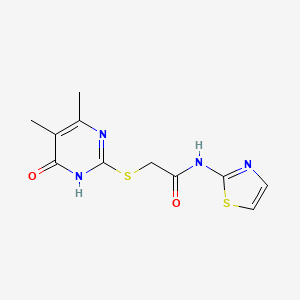

(S)-3-(Etilsulfonamido)piperidina-1-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Multicomponent reactions (MCRs) have emerged as a useful tool for the construction of complex and novel molecular structures due to their advantages over conventional multistep synthesis .Physical And Chemical Properties Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are commonly used in pharmaceuticals, organic materials, natural products, and particularly in bioactive molecules .Mecanismo De Acción

ESI-09 inhibits ENaC activity by binding to a specific site on the channel, known as the gamma subunit. This binding prevents the channel from opening, thereby reducing sodium and fluid reabsorption in the body. This mechanism has been studied extensively in vitro and in vivo, and ESI-09 has been shown to be a potent and selective inhibitor of ENaC.

Biochemical and Physiological Effects

The inhibition of ENaC by ESI-09 has several biochemical and physiological effects. In vitro studies have shown that ESI-09 reduces sodium and fluid reabsorption in epithelial cells, leading to decreased intracellular sodium and calcium levels. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ESI-09 in lab experiments is its potency and selectivity for ENaC. This allows for specific modulation of ENaC activity without affecting other ion channels or receptors. However, one limitation is the potential for off-target effects, as ESI-09 has been shown to bind to other proteins in addition to ENaC. Additionally, the use of ESI-09 in animal models may not accurately reflect its effects in humans, as species differences in ENaC regulation and expression may exist.

Direcciones Futuras

There are several future directions for the study of (S)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate. One direction is the development of more potent and selective ENaC inhibitors based on the structure of ESI-09. Another direction is the investigation of ESI-09 in other disease models where ENaC dysregulation plays a role, such as pulmonary edema and salt-sensitive hypertension. Additionally, the use of ESI-09 in combination with other therapies may provide a more effective treatment strategy for these diseases.

Métodos De Síntesis

The synthesis of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate involves several steps. The starting material is (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which is reacted with ethylsulfonyl chloride to form (S)-tert-butyl 3-(ethylsulfonyl)piperidine-1-carboxylate. This intermediate is then treated with sodium azide and triphenylphosphine to form (S)-tert-butyl 3-azidopiperidine-1-carboxylate. Finally, the azide group is reduced to an amine using hydrogen gas and palladium on carbon, resulting in (S)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate.

Aplicaciones Científicas De Investigación

- Las piperidinas son bloques de construcción cruciales en el diseño de fármacos. Sus derivados aparecen en más de veinte clases de productos farmacéuticos y alcaloides . Los investigadores utilizan el (S)-3-(Etilsulfonamido)piperidina-1-carboxilato de tert-butilo como material de partida para la optimización quiral en el desarrollo de fármacos .

- El sistema de anillos de piperidina es un motivo común en los fármacos establecidos debido a su amplia gama de actividades biológicas . Por lo tanto, comprender las vías sintéticas y las propiedades farmacológicas de este compuesto es esencial para la química medicinal.

- Desarrollar métodos eficientes y rentables para sintetizar piperidinas sustituidas es una prioridad en la química orgánica. Los investigadores han explorado diversas reacciones intra e intermoleculares que conducen a derivados de piperidina, incluyendo hidrogenación, ciclización, cicloadición, anulación y aminación .

- Las spiropiperidinas y las piperidinas condensadas son variaciones estructurales intrigantes. Los investigadores han investigado su síntesis y explorado sus posibles aplicaciones en el descubrimiento de fármacos .

- Las MCR ofrecen rutas eficientes a moléculas complejas. Los investigadores han explorado reacciones multicomponente que involucran piperidinas, apuntando a una síntesis orientada a la diversidad .

Diseño de Fármacos y Química Medicinal

Métodos Sintéticos y Funcionalización

Spiropiperidinas y Piperidinas Condensadas

Reacciones Multicomponente (MCR)

Alcaloides Naturales y Compuestos Bioactivos

Safety and Hazards

While specific safety data for “(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate” is not available, it’s important to handle all chemicals with care and follow safety guidelines. For example, piperidine derivatives should be handled with appropriate personal protective equipment, and any spills should be contained and cleaned up promptly .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(ethylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGZYSZZONCJRA-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2454845.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)

![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2454856.png)

![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)